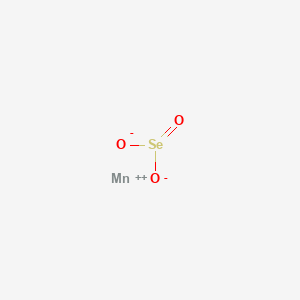
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, also known as emodin, is a naturally occurring anthraquinone derivative that has gained significant attention in the scientific community due to its diverse range of biological activities. Emodin is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Activity: A study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, closely related to 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, and its derivatives. The synthesized compounds displayed varying levels of antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Nurbayti, Mujahidin, & Syah, 2022).
Synthetic Applications
- Synthesis of Carminic Acid: The first synthesis of carminic acid, a derivative of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, was described, showcasing the chemical pathway and potential industrial applications of such synthesis (Allevi et al., 1998).
Pigments from Fungi
- Natural Occurrence in Fungi: The compound was identified in the fruit bodies of certain fungi, demonstrating its natural occurrence and potential for extraction from biological sources (Gill et al., 1998).
Applications in Organometallic Chemistry
- Organotin(IV) Complexes: Research into organotin(IV) complexes constructed from derivatives of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid revealed potential applications in antibacterial and antitumor activities, highlighting the compound's versatility in medicinal chemistry (Wu et al., 2009).
Metal Ion Complexation
- Stability Constants with Metal Ions: A study investigated the dissociation constants of carminic acid and its complexation with various metal ions. This research provides insights into the compound's potential use in metal ion sensing and separation processes (Atabey, Sarı, & Al-Obaidi, 2012).
Photoactive Compounds
- GnRH Conjugates with Carminic Acid: The synthesis of carminic acid conjugates with gonadotropin-releasing hormone (GnRH) and their ability to generate reactive oxygen species under light stimulation showcases the compound's potential in developing photoactive drugs (Lev-Goldman et al., 2008).
Co-crystallization Studies
- Crystallographic Analysis: The co-crystallization of related compounds provides valuable data for understanding the molecular structure and potential pharmaceutical applications (Drake et al., 2012).
properties
CAS RN |
18499-89-3 |
|---|---|
Product Name |
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
Molecular Formula |
C16H10O8 |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-7(17)10(4)16(23)24)12(19)6-3-8(18)13(20)15(22)11(6)14(9)21/h2-3,17-18,20,22H,1H3,(H,23,24) |
InChI Key |
CVEVVUDMNOQKMX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



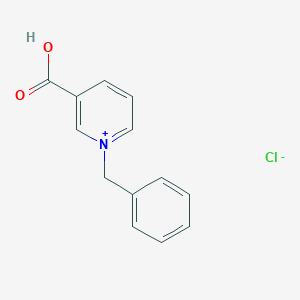



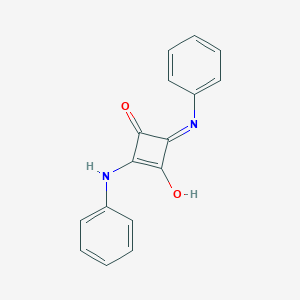
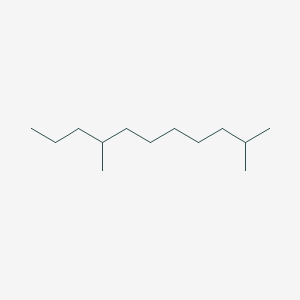

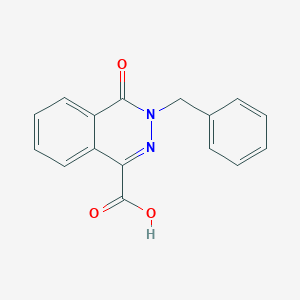
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
